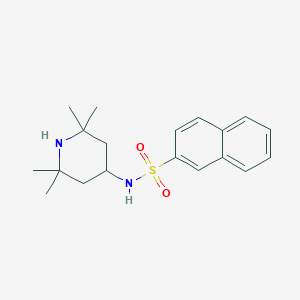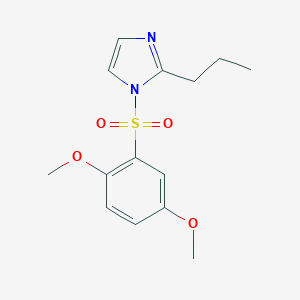![molecular formula C24H17NO2 B225210 2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)
2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BI-38 and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and cancer progression. This compound has also been found to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been shown to exhibit antibacterial activity against certain strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione in lab experiments is its ability to exhibit multiple biological effects. This compound can be used to study the mechanisms of inflammation, cancer, and neurodegenerative diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as an antibacterial agent. Additionally, further studies can be conducted to understand the mechanism of action of this compound and its potential applications in other fields such as immunology and virology.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific studies. Its potential applications in fields such as inflammation, cancer, and neurodegenerative diseases make it an interesting compound to study. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Synthesemethoden
The synthesis of 2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione involves the condensation of 2-benzylindan-1,3-dione and indole-3-carboxaldehyde. The reaction is catalyzed by piperidine and yields the desired compound in good yield.
Wissenschaftliche Forschungsanwendungen
2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione has been studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C24H17NO2 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2-[1H-indol-3-yl(phenyl)methyl]indene-1,3-dione |
InChI |
InChI=1S/C24H17NO2/c26-23-17-11-4-5-12-18(17)24(27)22(23)21(15-8-2-1-3-9-15)19-14-25-20-13-7-6-10-16(19)20/h1-14,21-22,25H |
InChI-Schlüssel |
IKTFEADDZGDEOS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2C(=O)C3=CC=CC=C3C2=O)C4=CNC5=CC=CC=C54 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2C(=O)C3=CC=CC=C3C2=O)C4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)
![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)


![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)



![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)


